molecular formula C10H9N5O3S3 B2761031 Methyl 3-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)thiophene-2-carboxylate CAS No. 2319878-90-3

Methyl 3-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)thiophene-2-carboxylate

Cat. No. B2761031
CAS RN: 2319878-90-3
M. Wt: 343.39
InChI Key: YOWLXEFPXOWKFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Thiadiazole derivatives are a class of compounds that have gained attention due to their wide biological properties such as antimicrobial, fungicidal, and pharmaceutical activities . They are also used in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .


Synthesis Analysis

A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials . The reaction of N - (4-nitrophenyl)acetohydrazonoyl bromide with 2- [ (methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .


Molecular Structure Analysis

The molecular structure of 1,2,3-thiadiazole derivatives can be analyzed using various techniques such as 1 H NMR, 13 C NMR, IR, MS, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,3-thiadiazole derivatives include the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3-thiadiazole derivatives can be analyzed using various techniques such as 1 H NMR, 13 C NMR, IR, MS, and elemental analysis .

Mechanism of Action

While the mechanism of action for the specific compound you mentioned is not available, some 1,2,3-thiadiazole derivatives have been found to exhibit antimicrobial activity .

Future Directions

Future research on 1,2,3-thiadiazole derivatives could focus on exploring their potential biological activities and developing new synthetic approaches .

properties

IUPAC Name

methyl 3-[(thiadiazole-4-carbonylamino)carbamothioylamino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O3S3/c1-18-9(17)7-5(2-3-20-7)11-10(19)14-13-8(16)6-4-21-15-12-6/h2-4H,1H3,(H,13,16)(H2,11,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWLXEFPXOWKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=S)NNC(=O)C2=CSN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.